DL-2-Methylbutyric acid-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

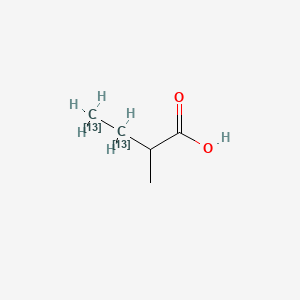

Structure

3D Structure

特性

分子式 |

C5H10O2 |

|---|---|

分子量 |

104.12 g/mol |

IUPAC名 |

2-methyl(3,4-13C2)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1 |

InChIキー |

WLAMNBDJUVNPJU-ZKDXJZICSA-N |

異性体SMILES |

CC([13CH2][13CH3])C(=O)O |

正規SMILES |

CCC(C)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: DL-2-Methylbutyric acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic significance of DL-2-Methylbutyric acid-13C2. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving branched-chain amino acid catabolism and gut microbiome activity.

Core Chemical Properties

This compound is a stable isotope-labeled version of 2-methylbutyric acid, a branched-chain fatty acid. The inclusion of two carbon-13 isotopes makes it an ideal internal standard or tracer for mass spectrometry-based analyses.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃¹³C₂H₁₀O₂ | MedChemExpress[1][2] |

| Molecular Weight | 104.12 g/mol | MedChemExpress[1][2] |

| Unlabeled CAS Number | 116-53-0 | MedChemExpress[1][2] |

| SMILES Notation | O=C(O)C(C)[13CH2][13CH3] | MedChemExpress[1][3] |

| Appearance | Clear, colorless to pale yellow liquid | (unlabeled)[4] |

| Boiling Point | ~177 °C | (unlabeled)[5] |

| Density | ~0.937 g/cm³ at 20°C | (unlabeled)[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | (unlabeled)[4] |

Note: Physical properties such as appearance, boiling point, density, and solubility are for the unlabeled compound and should be considered as close approximations for the labeled counterpart.

Metabolic Significance and Signaling Pathways

2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine.[6][7][8] These pathways are significant in various organisms, from bacteria to humans, and play a role in energy metabolism and the production of flavor and aroma compounds.

Leucine Catabolism to 2-Methylbutyric Acid

In some bacteria, under conditions of nutrient starvation, leucine can be catabolized to 2-methylbutyric acid.[6][9] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that eventually yield 2-methylbutyryl-CoA, which is then hydrolyzed to 2-methylbutyric acid.

Isoleucine Catabolism to 2-Methylbutyric Acid

The more conventional pathway for the production of 2-methylbutyric acid is through the catabolism of isoleucine.[10][11] This metabolic route is active in a wide range of organisms.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of unlabeled 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in biological matrices. Below are representative protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification by GC-MS

This protocol outlines a derivatization-free method for the analysis of SCFAs.

1. Sample Preparation:

-

For aqueous samples, no derivatization is necessary.[12]

-

For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction is recommended.

-

Spike the sample with a known concentration of this compound.

-

Acidify the sample to protonate the fatty acids, increasing their volatility.

2. GC-MS Analysis:

-

Column: A wax-type capillary column (e.g., SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness) is suitable.[12]

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Program: Start at a low temperature (e.g., 55°C) and ramp up to a higher temperature (e.g., 190°C) to separate the SCFAs.[13]

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

3. Data Analysis:

-

Integrate the peak areas for the target analyte and this compound.

-

Calculate the concentration of the analyte based on the response factor relative to the internal standard.

Quantification by LC-MS/MS

For LC-MS/MS analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency.

1. Sample Preparation and Derivatization:

-

Extract SCFAs from the sample matrix.

-

Add this compound as an internal standard.

-

Derivatize the SCFAs using an appropriate reagent, such as aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH).[14][15] This is typically done in the presence of a coupling agent like EDC.

2. LC-MS/MS Analysis:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid), is typical.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-product ion transitions for the derivatized analyte and the internal standard.

3. Data Analysis:

-

Similar to GC-MS, quantify the analyte based on the peak area ratio relative to the internal standard.

This technical guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of the experimental protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-2-Methylbutyric Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Methylbutyric Acid, Dl-2-(RG) | LGC Standards [lgcstandards.com]

- 6. Identification of the leucine-to-2-methylbutyric acid catabolic pathway of Lactococcus lactis [pubmed.ncbi.nlm.nih.gov]

- 7. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

DL-2-Methylbutyric acid-13C2 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development settings. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key analytical workflows.

Certificate of Analysis - Representative Data

While a specific Certificate of Analysis for every manufactured lot of this compound will vary, the following table summarizes the typical quality specifications and physical properties for this compound. This data is compiled from information provided by various chemical suppliers.

| Parameter | Specification |

| Chemical Identity | |

| Chemical Name | DL-2-Methylbutanoic acid-13C2 |

| Synonyms | This compound, Natural 2-Methyl Butyric Acid-13C2 |

| CAS Number | 95926-94-6 (Labeled) |

| Unlabeled CAS Number | 116-53-0 |

| Molecular Formula | C₃¹³C₂H₁₀O₂ |

| Molecular Weight | 104.12 g/mol |

| Purity and Composition | |

| Chemical Purity (by GC) | ≥98%[1] |

| Isotopic Purity | ≥99 atom % 13C |

| Physical Properties | |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 176-177 °C (unlabeled)[1] |

| Density | 0.936 g/mL at 25 °C (unlabeled) |

| Refractive Index | n20/D 1.405 (unlabeled) |

| Solubility | Soluble in most organic solvents |

| Storage and Handling | |

| Storage Conditions | Store at room temperature, protected from light and moisture. |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses for the accurate quantification of its unlabeled counterpart and other short-chain fatty acids (SCFAs).[2] The following are representative protocols for its application.

Quantification of 2-Methylbutyric Acid in Biological Samples by GC-MS

This protocol outlines the general steps for the analysis of 2-Methylbutyric acid in biological matrices like plasma, urine, or fecal extracts.

2.1.1. Sample Preparation (Extraction and Derivatization)

-

Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration.

-

Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acids.

-

Liquid-Liquid Extraction (LLE): Extract the SCFAs from the acidified sample using an organic solvent such as diethyl ether or ethyl acetate. This step should be repeated to ensure quantitative recovery.

-

Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. To make the SCFAs volatile for GC analysis, derivatize them by adding a derivatizing agent. A common method is esterification to form methyl or ethyl esters. For example, add a solution of 2% (v/v) sulfuric acid in methanol (B129727) and heat at 60°C for 30 minutes.

-

Final Extraction: After derivatization, add water and a nonpolar organic solvent (e.g., hexane) to extract the derivatized SCFAs. The organic layer is then collected for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or a mid-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the SCFAs. A typical program might start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting the characteristic ions of both the analyte and the internal standard.

2.1.3. Data Analysis

Quantification is achieved by creating a calibration curve using known concentrations of unlabeled 2-Methylbutyric acid and a fixed concentration of the 13C2-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic labeling of this compound.

2.2.1. Sample Preparation

Dissolve a small amount of the substance in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

2.2.2. NMR Acquisition

-

¹H NMR: Will show the proton signals, with the signals of protons attached to the ¹³C-labeled carbons appearing as doublets due to one-bond ¹³C-¹H coupling.

-

¹³C NMR: The signals for the two ¹³C-labeled carbons will be significantly enhanced in intensity compared to the natural abundance signals of the other carbons in the molecule.

Visualizations

The following diagrams illustrate a typical analytical workflow and a potential metabolic context for 2-Methylbutyric acid.

References

The Role of DL-2-Methylbutyric acid-13C2 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern research, offering unparalleled precision and accuracy in quantitative analysis and metabolic studies. Among these, DL-2-Methylbutyric acid-13C2, a labeled form of a short-chain fatty acid (SCFA), has emerged as a critical reagent in metabolomics, drug development, and related fields. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols and data presentation to facilitate its integration into research workflows.

Core Applications in Research

This compound serves two primary functions in a research setting: as an internal standard for precise quantification and as a metabolic tracer to elucidate biological pathways.

1. Internal Standard for Quantitative Analysis:

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of the analyte during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1] this compound is chemically identical to its unlabeled counterpart but has a different mass due to the incorporation of heavy carbon isotopes. This near-identical chemical behavior ensures that it experiences the same matrix effects and extraction efficiencies as the endogenous 2-methylbutyric acid, leading to superior accuracy and precision in quantification.[1] This is particularly crucial for the analysis of complex biological matrices such as plasma, feces, and tissue samples.

2. Metabolic Tracer in Metabolomics:

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds.[2] By introducing this compound into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the 13C label into various downstream metabolites. This allows for the elucidation of metabolic pathways, the measurement of metabolic fluxes, and the identification of novel biochemical transformations.[3][4] The analysis of mixtures of in-vivo stable isotopic-labeled samples with unlabeled samples leads to specific LC-MS data patterns that can be systematically exploited in virtually all data-processing steps.[2]

Quantitative Data Presentation

The following tables summarize typical performance data for methods utilizing stable isotope-labeled short-chain fatty acids as internal standards, which is representative of the performance expected when using this compound.

Table 1: Method Validation Parameters for GC-MS Quantification of Short-Chain Fatty Acids using a Labeled Internal Standard

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |

| Recovery | 95 - 117% | The percentage of the known amount of analyte that is detected by the method, indicating the efficiency of the extraction process.[5] |

| Reproducibility (RSD) | 1 - 4.5% | The relative standard deviation, a measure of the precision of the method when repeated on the same sample.[5] |

| Limit of Detection (LOD) | ng/mL to µg/mL range | The lowest concentration of an analyte that can be reliably detected by the analytical method. |

Table 2: Comparison of Derivatization Reagents for SCFA Analysis by GC-MS

| Derivatization Reagent | Advantages | Disadvantages |

| Propyl chloroformate (PCF) | Rapid, one-step derivatization.[6][7] | Requires careful pH control. |

| Isobutyl chloroformate | Derivatization can be performed in an aqueous solution.[4] | Potential for side reactions. |

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | Produces stable derivatives, excellent sensitivity.[8] | Requires anhydrous conditions. |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) | Allows for derivatization in water or methanol, avoiding sample drying.[9] | May have broader reactivity with other carboxyl-containing molecules. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as an internal standard. These protocols are based on established methods for SCFA analysis and can be adapted for specific research needs.

Protocol 1: Quantification of 2-Methylbutyric Acid in Fecal Samples using GC-MS and this compound as an Internal Standard

This protocol is adapted from methods for SCFA analysis in fecal samples.

1. Sample Preparation and Extraction: a. Weigh approximately 50-150 mg of frozen fecal sample into a 2 mL screw-cap tube. b. Add 1000 µL of a 0.005 M aqueous NaOH solution containing the internal standard, this compound, at a known concentration (e.g., 5 µg/mL).[6] c. Homogenize the sample for 10 minutes at 4°C. d. Centrifuge at 13,200 x g for 20 minutes at 4°C.[10] e. Transfer 500 µL of the supernatant to a new 10 mL glass centrifuge tube.

2. Derivatization (using Propyl Chloroformate): a. Add 500 µL of a propanol/pyridine mixture (3:2, v/v) to the supernatant.[6] b. Add 100 µL of propyl chloroformate (PCF) and vortex briefly.[6] c. Perform the derivatization reaction under ultrasonication for 1 minute.[6]

3. Extraction of Derivatives: a. Add 300 µL of hexane (B92381) to the reaction mixture, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.[6] b. Collect the upper hexane layer. c. Repeat the hexane extraction and combine the hexane layers.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized extract into the GC-MS system. b. GC Conditions (example):

- Column: VF-5ms (30 m, 0.25 mm, 0.50 µm) or similar.

- Inlet Temperature: 260°C.

- Oven Program: Initial temperature 50°C for 2 min, ramp to 70°C at 10°C/min, to 85°C at 3°C/min, to 110°C at 5°C/min, to 290°C at 30°C/min, and hold at 290°C for 8 min.[6]

- Carrier Gas: Helium at a constant flow of 1 mL/min.[6] c. MS Conditions (example):

- Ion Source Temperature: 230°C.[6]

- Transfer Line Temperature: 290°C.[6]

- Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for the derivatized 2-methylbutyric acid and this compound.

5. Quantification: a. Create a calibration curve using standards of unlabeled 2-methylbutyric acid with a constant concentration of the this compound internal standard. b. Quantify the amount of 2-methylbutyric acid in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Protocol 2: Targeted Metabolomics of 2-Methylbutyric Acid in Plasma using UPLC-MS/MS

This protocol is based on targeted metabolomic approaches for SCFAs in plasma.

1. Sample Preparation: a. To 50 µL of plasma, add a known amount of this compound internal standard solution. b. Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. c. Vortex and centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a new tube for derivatization.

2. Derivatization (using 3-Nitrophenylhydrazine - 3-NPH): a. Prepare a fresh solution of 3-NPH. b. Add the 3-NPH reagent to the sample extract. c. Follow a validated protocol for 3-NPH derivatization of carboxylic acids.[11]

3. UPLC-MS/MS Analysis: a. UPLC Conditions (example):

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A linear gradient appropriate for separating the derivatized SCFAs. b. MS/MS Conditions (example):

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Analysis Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the derivatized 2-methylbutyric acid and this compound.

4. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the concentration of 2-methylbutyric acid using a calibration curve prepared with standards and the internal standard.

Visualizations

The following diagrams illustrate the workflows described in this guide.

Caption: Workflow for SCFA Quantification using GC-MS and Internal Standard.

Caption: Metabolic Tracer Workflow using Stable Isotope Labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

In-Depth Technical Guide: DL-2-Methylbutyric Acid-¹³C₂ Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of DL-2-Methylbutyric acid-¹³C₂. It is designed to be a core resource for researchers and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds. This guide details the analytical methodologies for assessing isotopic purity and enrichment, presents available quantitative data, and illustrates the metabolic significance of this compound.

Quantitative Data Summary

The isotopic purity of commercially available DL-2-Methylbutyric acid-¹³C₂ is a critical parameter for its use as an internal standard or tracer in quantitative analyses. While a detailed Certificate of Analysis with precise isotopic enrichment for the ¹³C₂ labeled variant was not publicly available within the scope of this review, data for a closely related compound, DL-2-Methylbutyric acid (methyl-¹³C), from a commercial supplier indicates an isotopic purity of 99%.[1] For DL-2-Methylbutyric acid-¹³C₂, product documentation typically refers to a lot-specific Certificate of Analysis for exact purity and enrichment values.[2][3][4][5] Researchers are strongly advised to consult the supplier's documentation for precise quantitative data.

| Compound | Label | Isotopic Purity/Enrichment | Supplier (Example) |

| DL-2-Methylbutyric acid | methyl-¹³C | 99% | Cambridge Isotope Laboratories, Inc. |

| DL-2-Methylbutyric acid | ¹³C₂ | Lot-specific | Multiple Suppliers |

Note: The table above is illustrative. Isotopic purity and enrichment can vary between batches and suppliers. Always refer to the Certificate of Analysis provided with the specific lot of the compound.

Metabolic Significance and Applications

DL-2-Methylbutyric acid-¹³C₂ serves as a valuable tool in metabolic research, primarily as a tracer to study the catabolism of branched-chain amino acids, specifically isoleucine. The ¹³C labels allow for the tracking of the carbon skeleton of 2-methylbutyric acid through various metabolic pathways. This is crucial for understanding the flux and regulation of amino acid degradation and its contribution to the cellular energy pool.

The primary application of DL-2-Methylbutyric acid-¹³C₂ is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its known concentration and distinct mass allow for accurate quantification of the unlabeled (endogenous) 2-methylbutyric acid in biological samples.

Below is a diagram illustrating the involvement of 2-methylbutyric acid in the isoleucine catabolic pathway.

Caption: Isoleucine catabolic pathway leading to 2-methylbutyric acid.

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of DL-2-Methylbutyric acid-¹³C₂ relies on sophisticated analytical techniques capable of distinguishing between isotopologues. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Workflow for Isotopic Analysis

The general workflow for assessing the isotopic composition of a labeled compound is outlined below.

Caption: General workflow for isotopic purity and enrichment analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹³C NMR, is a powerful non-destructive technique for determining the position and extent of isotopic labeling.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of DL-2-Methylbutyric acid-¹³C₂.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Key parameters to optimize include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

-

Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification, especially for quaternary carbons, to ensure full relaxation between pulses.

-

Spectral Width (SW): A spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals corresponding to the ¹³C-labeled carbons and any residual unlabeled carbons. The isotopic enrichment is calculated from the relative integrals of the signals from the labeled and unlabeled positions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides high sensitivity and is suitable for analyzing complex mixtures. For short-chain fatty acids like 2-methylbutyric acid, derivatization is often employed to improve chromatographic retention and ionization efficiency.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Sample Preparation (with Derivatization):

-

Prepare a stock solution of DL-2-Methylbutyric acid-¹³C₂ in a suitable solvent (e.g., water or methanol).

-

A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).

-

Mix the sample solution with 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable buffer.

-

Incubate the reaction mixture to ensure complete derivatization.

-

Quench the reaction and dilute the sample for LC-MS analysis.

LC-MS Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of the derivatized fatty acids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

-

Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the derivative.

-

Mass Analysis:

-

Full Scan: To identify the molecular ions of the labeled and unlabeled derivatized 2-methylbutyric acid.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted and sensitive quantification of the different isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the derivatized DL-2-Methylbutyric acid-¹³C₂ and any unlabeled or partially labeled species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity and enrichment based on the relative peak areas, correcting for the natural abundance of isotopes if necessary.

Synthesis of DL-2-Methylbutyric acid-¹³C₂

While a specific detailed protocol for the synthesis of DL-2-Methylbutyric acid-¹³C₂ was not found in the immediate search, a general synthetic route can be proposed based on established methods for synthesizing labeled carboxylic acids. One common approach is the Grignard reaction.

A plausible synthetic pathway is outlined below.

Caption: A potential synthetic route for DL-2-Methylbutyric acid-¹³C₂.

Disclaimer: This guide is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific instrumentation and applications. Always consult the manufacturer's specifications and relevant scientific literature for detailed procedures and safety information.

References

Technical Guide: Synthesis and Preparation of DL-2-Methylbutyric acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound valuable as an internal standard and tracer in metabolic research and mass spectrometry-based quantitative analysis.

Introduction

This compound is a labeled form of 2-methylbutyric acid where two of the carbon atoms are the heavy isotope ¹³C. Stable isotope labeling is a powerful technique in drug development and metabolic studies, allowing for the precise tracking and quantification of molecules within biological systems. This guide outlines a common and effective method for its laboratory-scale synthesis.

Synthetic Pathway

The most direct and widely recognized method for the synthesis of racemic 2-methylbutanoic acid is through a Grignard reaction.[1][2] This approach can be adapted for isotopic labeling by utilizing a ¹³C-labeled reagent. For the preparation of DL-2-Methylbutyric acid-¹³C₂, the most logical approach involves the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide. This method is advantageous as it incorporates the label in the final step of the carbon chain formation.

A general synthetic scheme is presented below:

Caption: Synthetic pathway for this compound via Grignard reaction.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of DL-2-Methylbutyric acid-¹³C₂ based on established Grignard carboxylation procedures.

3.1. Materials and Reagents

| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) |

| 2-Chlorobutane | C₄H₉Cl | 78-86-4 | 92.57 |

| Magnesium turnings | Mg | 7439-95-4 | 24.31 |

| ¹³C-Carbon Dioxide | ¹³CO₂ | 3687-63-6 | 45.00 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 |

| Diethyl ether | (C₂H₅)₂O | 60-29-7 | 74.12 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 |

3.2. Synthesis Workflow

The synthesis can be broken down into three main stages: Grignard reagent formation, carboxylation with ¹³CO₂, and finally, workup and purification.

Caption: Experimental workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

Step 1: Formation of the Grignard Reagent (sec-Butylmagnesium chloride)

-

All glassware must be thoroughly dried to prevent moisture from interfering with the reaction.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add anhydrous THF to the flask.

-

Dissolve 2-chlorobutane in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the 2-chlorobutane solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is indicated by the formation of bubbles.

-

Once the reaction has started, add the remaining 2-chlorobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

Step 2: Carboxylation with ¹³C-Carbon Dioxide

-

Cool the Grignard reagent solution in an ice bath.

-

Introduce the ¹³C-labeled carbon dioxide. This can be done by bubbling the gas through the solution or by pouring the Grignard reagent onto crushed, solid ¹³CO₂ (dry ice).

-

Allow the reaction mixture to stir and warm to room temperature.

Step 3: Workup and Purification

-

Slowly quench the reaction by adding a dilute solution of hydrochloric acid while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure DL-2-Methylbutyric acid-¹³C₂.

Expected Results and Data

While specific yields and purity are dependent on the precise reaction conditions and scale, the following table provides expected data based on similar non-labeled syntheses.

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (GC-MS) | >98% |

| ¹³C Incorporation | >99% |

| Appearance | Colorless liquid |

| Boiling Point | 176-177 °C (for unlabeled) |

Spectroscopic Data (Expected for ¹³C-labeled product):

-

¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, but with potential coupling observed between protons and the adjacent ¹³C-labeled carbons.

-

¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the two labeled carbon atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the two ¹³C atoms.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.

-

2-Chlorobutane and the solvents used are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.

This guide provides a comprehensive framework for the synthesis of DL-2-Methylbutyric acid-¹³C₂. Researchers should adapt this protocol to their specific laboratory conditions and available resources, always prioritizing safety.

References

DL-2-Methylbutyric acid-13C2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound crucial for a range of research applications. This document covers its chemical properties, applications, relevant metabolic pathways, and detailed experimental protocols for its use in quantitative analysis.

Core Compound Data

This compound is a labeled form of 2-methylbutyric acid, a branched-chain fatty acid. The incorporation of two carbon-13 isotopes makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in various biological matrices.

| Property | This compound | DL-2-Methylbutyric acid (unlabeled) |

| Molecular Formula | C₃¹³C₂H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 104.12 g/mol [1][2] | 102.13 g/mol |

| CAS Number | Not available | 116-53-0[1][3][4][5][6] |

| Appearance | Colorless liquid | Colorless liquid |

| Synonyms | Natural 2-Methyl Butyric Acid-13C2 | 2-Methylbutanoic acid, Ethylmethylacetic acid |

Applications in Research

The primary application of this compound is as a tracer and an internal standard in quantitative analytical methods, particularly in the field of metabolomics.[1] Its utility stems from its chemical identity to the endogenous analyte, 2-methylbutyric acid, while its distinct mass allows for its differentiation in mass spectrometry.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis. This leads to highly accurate and precise quantification of the target analyte in complex biological samples such as plasma, urine, and fecal extracts.

Metabolic Pathways of 2-Methylbutyric Acid

2-Methylbutyric acid is a product of amino acid catabolism in various organisms, including bacteria and mammals. Understanding these pathways is crucial for metabolomics research and for interpreting the significance of 2-methylbutyric acid levels in biological systems.

Leucine (B10760876) Catabolism

In some bacteria, such as Lactococcus lactis, 2-methylbutyric acid can be produced from the catabolism of leucine, particularly under conditions of nutrient starvation.[7][8] This pathway involves a series of enzymatic reactions that convert leucine into intermediates that are ultimately transformed into 2-methylbutyric acid.

Isoleucine Catabolism

The more direct and common pathway for the biosynthesis of 2-methylbutyric acid is through the catabolism of the branched-chain amino acid, isoleucine. This pathway is active in a wide range of organisms.

Experimental Protocols for Quantitative Analysis

This compound is an excellent internal standard for the quantification of 2-methylbutyric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols for these analyses.

General Workflow for Sample Analysis

GC-MS Analysis Protocol

GC-MS is a highly sensitive method for the analysis of volatile compounds like short-chain fatty acids (SCFAs). Derivatization is often required to improve the volatility and chromatographic properties of these analytes.

1. Sample Preparation and Extraction:

-

For fecal samples, homogenize a known weight of the sample in a suitable buffer.

-

For plasma or serum, a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile (B52724) or methanol, vortex, and centrifuge to pellet the proteins.

-

Spike the homogenate or supernatant with a known concentration of this compound.

-

Acidify the sample to a pH below 3 to protonate the carboxylic acids.

-

Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

2. Derivatization:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent. Common agents for SCFAs include:

-

Silylation reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Esterification reagents: Pentafluorobenzyl bromide (PFBBr) or alcohols (e.g., butanol) with an acid catalyst.

-

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph:

-

Column: A polar capillary column (e.g., a wax-type column) is suitable for underivatized SCFAs, while a nonpolar column (e.g., DB-5ms) is used for derivatized SCFAs.

-

Injection: Use a split or splitless injector depending on the sample concentration.

-

Temperature Program: An optimized temperature gradient is used to separate the analytes.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) is typically used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification. Monitor characteristic ions for the derivatized 2-methylbutyric acid and its 13C2-labeled internal standard.

-

LC-MS/MS Analysis Protocol

LC-MS/MS is another powerful technique for the quantification of SCFAs and may not always require derivatization, although derivatization can improve sensitivity.

1. Sample Preparation and Extraction:

-

Follow a similar extraction procedure as for GC-MS (protein precipitation for plasma/serum, homogenization for feces).

-

Spike the sample with this compound.

-

After extraction, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

2. Derivatization (Optional but Recommended for Higher Sensitivity):

-

Derivatization can be performed to enhance ionization efficiency in the mass spectrometer. A common derivatization agent for LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.

3. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate, is used for elution.

-

-

Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode, depending on the derivatization, is used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-methylbutyric acid and its 13C2-labeled internal standard are monitored.

-

Conclusion

This compound is an indispensable tool for researchers in metabolomics and related fields. Its use as an internal standard in GC-MS and LC-MS/MS methodologies allows for the accurate and precise quantification of 2-methylbutyric acid in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the development of robust analytical methods for this important short-chain fatty acid. The understanding of its metabolic origins further aids in the interpretation of its physiological and pathological significance.

References

- 1. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. shimadzu.com [shimadzu.com]

- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. gcms.cz [gcms.cz]

- 6. Predicted LC-MS/MS Spectrum - 20V, Positive (FDB022023) - FooDB [foodb.ca]

- 7. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-2-Methylbutyric acid-13C2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-2-Methylbutyric acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its commercial availability, key quantitative specifications, and detailed experimental applications, including metabolic pathway analysis and quantitative methodologies.

Commercial Availability and Specifications

This compound is available from specialized chemical suppliers. The following table summarizes the offerings from prominent vendors to facilitate procurement for research purposes.

| Supplier | Product Name | Catalog Number | CAS Number (Labeled) | Isotopic Enrichment | Chemical Purity |

| MedChemExpress | This compound | HY-W001942S2 | Not specified | Not specified | See Certificate of Analysis |

| Cambridge Isotope Laboratories | DL-2-Methylbutyric acid (methyl-¹³C, 99%) | CLM-10350-PK | 95926-94-6 | 99% (methyl-¹³C) | 98%[1] |

Applications in Metabolic Research

This compound serves as a valuable tracer for metabolic flux analysis (MFA) and as an internal standard for the quantification of short-chain fatty acids (SCFAs) in biological matrices. Its primary applications are in the fields of metabolomics, drug discovery, and diagnostics.[2][3]

Metabolic Pathway Analysis: Leucine (B10760876) Catabolism

Stable isotope tracing studies have been instrumental in elucidating complex metabolic pathways. For instance, the catabolism of leucine to 2-methylbutyric acid in the bacterium Lactococcus lactis has been detailed using isotopically labeled precursors.[1][4] This pathway is particularly relevant in the study of microbial metabolism and its impact on host organisms.

The diagram below illustrates the putative metabolic pathway for the conversion of Leucine to 2-Methylbutyric acid.

Caption: Leucine to 2-Methylbutyric Acid Pathway.

Experimental Protocols

The use of this compound as an internal standard is critical for accurate quantification of its unlabeled counterpart and other SCFAs in complex biological samples. Below is a representative experimental protocol for the analysis of SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Short-Chain Fatty Acids by GC-MS

This protocol is adapted from established methods for SCFA analysis and is intended for research use only.[5]

1. Sample Preparation and Extraction:

-

For biological fluids (e.g., plasma, serum, fecal water), deproteinization is required. Add 250 µL of methanol (B129727) to 50 µL of the sample.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 3 minutes at 25 °C to pellet the precipitated proteins.

-

Carefully collect 180 µL of the supernatant for derivatization.

-

Spike the supernatant with a known concentration of the internal standard, this compound. A final concentration of 10 µmol/L is a common starting point.

2. Derivatization:

-

To the 180 µL of supernatant containing the internal standard, add 20 µL of a methanol solution containing 100 mmol/L of both 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and n-octylamine.

-

Allow the reaction to proceed at room temperature for at least 9 hours to ensure complete derivatization.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for fatty acid analysis (e.g., a wax column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at a rate of 10 °C/minute.

-

Ramp 2: Increase to 240 °C at a rate of 20 °C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goals. For quantification, SIM mode is preferred for higher sensitivity and specificity. Monitor the characteristic ions for the derivatized SCFAs and the 13C-labeled internal standard.

-

4. Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled 2-methylbutyric acid and other SCFAs, each spiked with the same concentration of the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the endogenous SCFAs in the biological samples by interpolating their peak area ratios on the calibration curve.

The following diagram outlines the general workflow for this experimental protocol.

Caption: Workflow for SCFA analysis using GC-MS.

This technical guide provides a foundational understanding of this compound for its application in advanced research. For specific applications and troubleshooting, consulting the primary scientific literature is recommended.

References

DL-2-Methylbutyric acid-13C2 safety data sheet (SDS) information

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 2-Methylbutyric acid, serving as a proxy for DL-2-Methylbutyric acid-13C2.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Unpleasant |

| Boiling Point | 176 - 177 °C |

| Melting Point | -80 °C |

| Flash Point | 76 °C |

| Density | 0.936 g/cm³ |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1740 mg/kg |

| LD50 | Rabbit | Dermal | 1600 mg/kg |

Table 3: Exposure Limits and Handling

| Parameter | Value |

| Storage Temperature | 2-8°C |

| Personal Protective Equipment (PPE) | Eye shields, gloves, protective clothing |

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not typically included in standard Safety Data Sheets. The LD50 (Lethal Dose, 50%) values cited are standard toxicological metrics determined through established testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Oral LD50 Determination (OECD 423):

-

Animal Selection: A small group of animals (typically rats) is selected.

-

Dose Administration: A single, high dose of the substance is administered orally to one animal.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

Stepwise Dosing: Depending on the outcome, the dose is adjusted and administered to subsequent animals in a stepwise manner to determine the dose at which 50% of the test population is expected to die.

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to a potential exposure or spill of 2-Methylbutyric acid.

Physical and chemical characteristics of DL-2-Methylbutyric acid-13C2

An In-depth Technical Guide to DL-2-Methylbutyric acid-13C2

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This isotopically labeled compound serves as a crucial tool in various analytical applications.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of DL-2-Methylbutyric acid.[1] The introduction of two carbon-13 isotopes increases its molecular weight, making it an ideal internal standard for quantitative analysis using mass spectrometry and NMR spectroscopy.[1][2]

Table 1: Physical Properties of this compound and its Unlabeled Analog

| Property | This compound | DL-2-Methylbutyric acid (Unlabeled) |

| Molecular Formula | C3¹³C2H10O2[3][4] | C5H10O2[5][6] |

| Molecular Weight | 104.12 g/mol [3][4] | 102.13 g/mol [5][6] |

| Appearance | - | Colorless liquid[6][7] |

| Boiling Point | - | 176 - 177 °C |

| Melting Point | - | -29 °C[6] |

| Density | - | 0.936 - 0.944 g/cm³[6] |

| Refractive Index | - | n20/D 1.405 |

| Solubility | - | Slightly soluble in water; soluble in ethanol, ether, and chloroform[6][7] |

Table 2: Chemical Identifiers

| Identifier | This compound | DL-2-Methylbutyric acid (Unlabeled) |

| CAS Number | 95926-94-6 (labeled)[8] | 116-53-0[5][8] |

| EC Number | - | 204-145-2[8][9] |

| SMILES | O=C(O)C(C)[13CH2][13CH3][3] | CCC(C)C(=O)O[5] |

| InChI Key | - | WLAMNBDJUVNPJU-UHFFFAOYSA-N |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

General Protocol for Use as an Internal Standard

A known amount of this compound is added to a sample containing the unlabeled analyte of interest (2-Methylbutyric acid). The sample is then processed and analyzed by the chosen analytical technique. The ratio of the signal from the analyte to the signal from the internal standard is used to determine the concentration of the analyte in the original sample.

Caption: Workflow for quantitative analysis using an internal standard.

Chemical Structure and Stability

DL-2-Methylbutyric acid is a branched-chain fatty acid.[6] The labeled version, this compound, shares the same fundamental structure, with the isotopic labels typically on the ethyl group. The compound should be stored at room temperature, away from light and moisture, in a sealed container to ensure its stability.[8][9]

Caption: Chemical structure of this compound.

Safety and Handling

Conclusion

This compound is a valuable tool for researchers and scientists in fields requiring precise quantification of 2-Methylbutyric acid. Its physical and chemical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of carbon-13 isotopes. This property makes it an excellent internal standard for a variety of analytical applications, contributing to the robustness and reliability of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. 2-Methylbutyric acid (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-10350-PK [isotope.com]

- 9. De Monchy Aromatics 2-methylbutyric acid [demonchyaromatics.com]

A Technical Guide to the Natural Isotopic Abundance of 2-Methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the natural isotopic abundance of 2-methylbutyric acid (C₅H₁₀O₂), methodologies for its determination, and the underlying principles of isotope distribution in organic molecules.

Introduction

2-Methylbutyric acid is a branched-chain fatty acid with the chemical formula C₅H₁₀O₂.[1] Understanding its isotopic composition is crucial in various fields, including metabolomics, food authentication, and environmental science. The natural abundance of stable isotopes of carbon, hydrogen, and oxygen in 2-methylbutyric acid can provide insights into its synthetic or biological origin and the metabolic pathways involved in its formation.[2] Isotopes are variants of a particular chemical element which differ in neutron number. While chemically similar, their mass differences allow them to be distinguished by mass spectrometry.

This document outlines the baseline natural abundance of the constituent elements of 2-methylbutyric acid and presents a generalized experimental protocol for the determination of its specific isotopic signature using modern analytical techniques.

Isotopic Composition of 2-Methylbutyric Acid

The isotopic distribution of an organic molecule is a composite of the natural abundances of the stable isotopes of its constituent elements. For 2-methylbutyric acid (C₅H₁₀O₂), these elements are carbon, hydrogen, and oxygen.

Data Presentation: Natural Abundance of Constituent Elements

The following table summarizes the accepted natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. These percentages represent the probability of finding a particular isotope at any given atomic position in a molecule of 2-methylbutyric acid, assuming no isotopic enrichment from its source.

| Element | Isotope | Symbol | Natural Abundance (%) |

| Hydrogen | Protium | ¹H | 99.985[3] |

| Deuterium | ²H | 0.015[3] | |

| Carbon | Carbon-12 | ¹²C | 98.93[3] |

| Carbon-13 | ¹³C | 1.07[3] | |

| Oxygen | Oxygen-16 | ¹⁶O | 99.76[3] |

| Oxygen-17 | ¹⁷O | 0.04[3] | |

| Oxygen-18 | ¹⁸O | 0.20[3] |

Note: These values are representative for normal terrestrial matter.[4] The precise isotopic ratio can vary based on the material's origin and history.

The presence of heavier isotopes gives rise to "isotopologues," which are molecules that differ only in their isotopic composition.[5] For 2-methylbutyric acid, the most abundant isotopologue contains only ¹²C, ¹H, and ¹⁶O. However, mass spectrometry can detect heavier isotopologues (e.g., M+1, M+2) that contain one or more heavy isotopes, such as ¹³C or ¹⁸O.[5]

Experimental Protocols for Isotopic Analysis

The determination of the natural isotopic abundance of a specific compound like 2-methylbutyric acid is typically performed using a technique known as Compound-Specific Isotope Analysis (CSIA).[2] The most common and robust method for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Detailed Methodology: GC-C-IRMS

This protocol provides a generalized workflow for the analysis of 2-methylbutyric acid.

1. Sample Preparation and Extraction:

-

Objective: To isolate 2-methylbutyric acid from its matrix (e.g., biological fluid, food sample).

-

Protocol:

-

A known quantity of the sample is obtained.

-

For accurate quantification, a stable isotope-labeled internal standard of 2-methylbutyric acid (e.g., with ¹³C or ²H labeling) is added.[6][7] Cambridge Isotope Laboratories, Inc. and Eurisotop offer various isotopically labeled organic acids, including 2-methylbutyric acid (methyl-¹³C, 99%).[8][9][10]

-

Organic acids are extracted from the sample matrix, often using a liquid-liquid extraction with an organic solvent like iso-octane.[7][11]

-

The organic phase containing the 2-methylbutyric acid is separated and concentrated.

-

2. Derivatization:

-

Objective: To convert the carboxylic acid into a more volatile and thermally stable derivative suitable for gas chromatography.[7][12]

-

Protocol:

3. Gas Chromatography (GC) Separation:

-

Objective: To separate the derivatized 2-methylbutyric acid from other compounds in the extract.

-

Protocol:

-

The derivatized sample is injected into a gas chromatograph.

-

A carrier gas (typically helium) transports the sample through a capillary column with a specific stationary phase.[7]

-

The column is subjected to a temperature program that allows for the separation of compounds based on their boiling points and affinities for the stationary phase.[7]

-

4. Combustion and Reduction:

-

Objective: To convert the separated organic compound into simple gases (CO₂, N₂, H₂) for isotopic analysis.[13]

-

Protocol:

-

As the derivatized 2-methylbutyric acid elutes from the GC column, it passes through a high-temperature (e.g., 750 °C) combustion furnace containing a copper oxide catalyst.[14]

-

This process quantitatively converts the carbon in the molecule to carbon dioxide (CO₂).

-

For hydrogen isotope analysis, a subsequent reduction furnace is used to convert H₂O to H₂ gas.

-

5. Isotope Ratio Mass Spectrometry (IRMS):

-

Objective: To measure the ratio of heavy to light isotopes in the resulting gas.

-

Protocol:

-

The CO₂ (or H₂) gas is introduced into the ion source of an isotope ratio mass spectrometer.

-

The gas molecules are ionized, accelerated, and separated in a magnetic field based on their mass-to-charge ratio.

-

Multiple detectors simultaneously measure the ion currents for the different isotopologues (e.g., for CO₂, the masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O).[13][14]

-

The ratio of these ion currents allows for a high-precision determination of the isotope ratio (e.g., ¹³C/¹²C).

-

6. Data Analysis:

-

Objective: To calculate the isotopic composition in delta notation (δ).

-

Protocol:

-

The measured isotope ratio of the sample is compared to that of an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).[13]

-

The result is expressed in delta (δ) notation in parts per thousand (‰ or "per mil").

-

The software automatically integrates the ion currents for each chromatographic peak, corrects for background, and calculates the final δ¹³C value.[14]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Experimental workflow for Compound-Specific Isotope Analysis.

Caption: Conceptual diagram of isotopologue detection by mass spectrometry.

References

- 1. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]

- 4. researchgate.net [researchgate.net]

- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 7. metbio.net [metbio.net]

- 8. 2-Methylbutyric acid (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-10350-PK [isotope.com]

- 9. Organic Acids and Conjugate Salts â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. 2-METHYLBUTYRIC ACID | Eurisotop [eurisotop.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masspec.scripps.edu [masspec.scripps.edu]

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples Using DL-2-Methylbutyric acid-13C2 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are volatile fatty acids primarily produced by the microbial fermentation of dietary fibers in the gut.[1][2] The most abundant SCFAs, including acetate, propionate, and butyrate, are crucial signaling molecules that influence host metabolism, immune function, and gut health.[2][3] Dysregulation in SCFA profiles has been associated with various diseases, including obesity, diabetes, and inflammatory bowel disease.[4] Consequently, the accurate and robust quantification of SCFAs in biological matrices such as feces, plasma, and serum is essential for understanding their physiological roles and for the development of novel therapeutics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the analysis of SCFAs.[3] However, the high volatility and polarity of SCFAs present analytical challenges.[5] To overcome these challenges, derivatization is often employed to enhance their volatility and detectability.[4][5] Furthermore, the use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample extraction efficiency, derivatization yield, and instrument response.[6][7]

This application note provides a detailed protocol for the quantitative analysis of SCFAs in biological samples using DL-2-Methylbutyric acid-13C2 as an internal standard with GC-MS.

Experimental Protocols

This section details the methodologies for sample preparation from different biological matrices, derivatization, and GC-MS analysis for the quantification of SCFAs.

Sample Preparation

Proper sample handling and preparation are crucial for accurate SCFA quantification.[4] It is recommended to process blood samples as quickly as possible and store plasma or serum at -80°C to minimize analyte alterations.[8]

1.1. Fecal Sample Preparation

-

Homogenize a known weight of the fecal sample (e.g., 50 mg) in a suitable extraction solvent (e.g., a mixture of ethanol (B145695) and water).

-

Spike the homogenate with a known concentration of the internal standard, this compound.

-

Acidify the sample with an acid such as hydrochloric acid (HCl) to protonate the SCFAs.[9]

-

Perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE).[1][9]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic layer containing the SCFAs to a new vial for derivatization.

1.2. Plasma/Serum Sample Preparation

-

Thaw plasma or serum samples on ice.[10]

-

To a known volume of plasma or serum (e.g., 200 µL), add the internal standard solution (this compound).

-

Precipitate proteins by adding a precipitating agent like acetonitrile (B52724) or sulfosalicylic acid.[10]

-

Incubate the mixture on ice and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant with HCl.[1]

-

Perform a liquid-liquid extraction with a suitable organic solvent such as MTBE.[1][9]

-

Collect the organic phase for the subsequent derivatization step.

Derivatization

Derivatization is a key step to improve the chromatographic properties of SCFAs for GC-MS analysis.[4][5] Several reagents can be used, including N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[5][11]

2.1. Derivatization using Isobutyl Chloroformate

-

To the extracted SCFAs, add a solution of isobutanol and pyridine.[5]

-

Carefully add isobutyl chloroformate to initiate the derivatization reaction.[5]

-

The reaction can be performed in an aqueous solution, which simplifies the process.[5]

-

After the reaction is complete, the derivatized SCFAs can be extracted into an organic solvent like hexane.

-

The organic layer is then collected and concentrated before GC-MS analysis.

GC-MS Analysis

The derivatized SCFAs are analyzed using a GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as a DB-FFAP (free fatty acid phase) column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized SCFAs.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

-

Oven Temperature Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a higher temperature to elute the SCFAs.[9]

-

Injection Mode: Splitless injection is commonly used for trace analysis.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: The specific m/z values for each derivatized SCFA and the internal standard (this compound derivative) need to be determined.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table.

| Analyte | Retention Time (min) | Calibration Range (µM) | R² | LOD (µM) | LOQ (µM) |

| Acetic Acid | 5.2 | 1 - 500 | 0.998 | 0.5 | 1.0 |

| Propionic Acid | 6.8 | 0.5 - 250 | 0.999 | 0.2 | 0.5 |

| Isobutyric Acid | 7.5 | 0.5 - 250 | 0.997 | 0.2 | 0.5 |

| Butyric Acid | 8.1 | 0.5 - 250 | 0.999 | 0.2 | 0.5 |

| DL-2-Methylbutyric acid | 8.9 | - | - | - | - |

| This compound (IS) | 8.9 | - | - | - | - |

| Valeric Acid | 9.5 | 0.2 - 100 | 0.996 | 0.1 | 0.2 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for SCFA quantification.

Signaling Pathway of SCFAs

Caption: Simplified SCFA signaling pathway.

References

- 1. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]

- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]

- 10. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Methylbutyric Acid in Human Plasma using DL-2-Methylbutyric acid-13C2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are metabolites produced by gut microbiota and are increasingly recognized for their role in health and disease. 2-Methylbutyric acid, a branched-chain SCFA, is implicated in various metabolic processes. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for bioanalysis due to its high selectivity and sensitivity.[1][2] This application note details a robust and reliable method for the quantification of 2-methylbutyric acid in human plasma using DL-2-Methylbutyric acid-13C2 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical as it shares near-identical chemical and physical properties with the analyte, correcting for variations in sample preparation, chromatography, and mass spectrometric response.[3][4] The protocol employs a derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH), which enhances the chromatographic retention and ionization efficiency of the highly polar and volatile SCFAs.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

2-Methylbutyric acid (Sigma-Aldrich)

-

This compound (MedChemExpress)[8]

-

-

Derivatization Reagents:

-

Solvents and Other Chemicals:

-

Acetonitrile (B52724) (LC-MS grade, Thermo Fisher Scientific)

-

Water (LC-MS grade, Thermo Fisher Scientific)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, pooled)

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of 2-methylbutyric acid and this compound in a 50:50 (v/v) mixture of acetonitrile and water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the 2-methylbutyric acid stock solution with 50:50 acetonitrile/water to create calibration standards.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound stock solution with 50:50 acetonitrile/water.

-

-

Derivatization Reagent Solutions:

-

3-NPH Solution (200 mM): Prepare in 50:50 acetonitrile/water.

-

EDC Solution (120 mM with 6% Pyridine): Prepare in 50:50 acetonitrile/water.

-

Sample Preparation and Derivatization

-

Plasma Sample Aliquoting:

-

Thaw frozen human plasma samples on ice.

-

Vortex and aliquot 50 µL of plasma into a microcentrifuge tube.

-

-

Protein Precipitation and IS Addition:

-

Add 200 µL of cold acetonitrile containing the internal standard (this compound) to each plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Derivatization:

-

Final Preparation:

-

After incubation, add 920 µL of 10% acetonitrile in water to the derivatized sample.

-

Vortex and transfer to an LC-MS vial for analysis.

-

LC-MS/MS Method

A typical LC-MS/MS system, such as a Thermo Scientific Ultimate 3000 LC coupled to a TSQ Quantiva Triple Quadrupole Mass Spectrometer, can be used.[5]

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Hypersil GOLD™ C18 (100 x 2.1 mm, 1.9 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Spray Voltage | -2500 V |

| Sheath Gas | 50 arbitrary units |

| Auxiliary Gas | 10 arbitrary units |

| Vaporizer Temp. | 350°C |

| Ion Transfer Tube Temp. | 325°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are for the 3-NPH derivatives:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methylbutyric acid-3NPH | 236.1 | 137.0 | 15 |

| This compound-3NPH | 238.1 | 137.0 | 15 |

Data Presentation and Method Performance

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 2-Methylbutyric acid | 5 - 2000 | >0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |

| LLOQ | 5 | < 10% | < 12% | ± 15% |